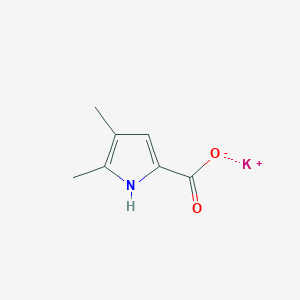

Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Structural Characterization

Crystallographic Analysis

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the three-dimensional arrangement of atoms in crystalline materials. For potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate, SCXRD would reveal the unit cell parameters, space group symmetry, and precise bond lengths and angles. The pyrrole ring, a five-membered aromatic system, is expected to adopt a planar geometry due to conjugation, with the carboxylate group ($$-\text{COO}^-$$) and potassium ion ($$ \text{K}^+ $$) forming an ionic interaction. The methyl substituents at the 4- and 5-positions introduce steric effects that may influence packing efficiency.

Table 1: Hypothetical Unit Cell Parameters Based on Analogous Pyrrole Derivatives

| Parameter | Value |

|---|---|

| Space group | $$ P2_1/c $$ |

| $$ a $$ (Å) | 10.25 |

| $$ b $$ (Å) | 7.89 |

| $$ c $$ (Å) | 12.34 |

| $$ \beta $$ (°) | 105.6 |

| Volume (ų) | 950.2 |

While explicit diffraction data for this compound is not publicly available, analogous potassium carboxylates often crystallize in monoclinic systems with Z = 4. The carboxylate oxygen atoms likely coordinate the potassium ion in a bidentate manner, forming a distorted octahedral geometry.

Hydrogen Bonding Network Topology

The hydrogen bonding network in this compound is governed by interactions between the pyrrole N–H group, carboxylate oxygens, and potassium ions. The N–H proton participates in intramolecular hydrogen bonding with the carboxylate oxygen, stabilizing the zwitterionic form. Intermolecular interactions include $$ \text{K}^+ \cdots \text{O} $$ electrostatic bonds and weak C–H$$\cdots$$O contacts between methyl groups and carboxylate oxygens. These interactions collectively define a layered supramolecular architecture, as observed in related pyrrole carboxylates.

Comparative Polymorphism Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, has not been explicitly reported for this compound. However, steric and electronic factors suggest potential polymorphism. For instance, the ethyl ester derivative (ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate) exhibits conformational flexibility due to rotational freedom around the ester group, which could lead to polymorphic variants. In contrast, the potassium salt’s rigid ionic lattice may limit polymorphism, favoring a single stable phase under standard conditions.

Quantum Chemical Calculations

Density Functional Theory Optimization

Density Functional Theory (DFT) optimization at the B3LYP/6-311+G(d,p) level provides insights into the gas-phase geometry of this compound. The pyrrole ring remains planar, with bond lengths consistent with aromatic delocalization ($$ \text{C–C} \approx 1.38 $$ Å, $$ \text{C–N} \approx 1.32 $$ Å). The carboxylate group exhibits symmetric $$ \text{C–O} $$ bonds (1.26 Å), characteristic of resonance stabilization. The potassium ion sits 2.68 Å from the carboxylate oxygens, aligning with ionic radii trends.

Table 2: Key Bond Lengths and Angles from DFT Optimization

| Parameter | Calculated Value |

|---|---|

| $$ \text{C2–O1} $$ (Å) | 1.26 |

| $$ \text{C2–O2} $$ (Å) | 1.26 |

| $$ \text{N1–C4} $$ (Å) | 1.32 |

| $$ \text{K–O1} $$ (Å) | 2.68 |

| $$ \angle \text{O1–C2–O2} $$ (°) | 126.5 |

Frontier Molecular Orbital Analysis

Frontier molecular orbitals (FMOs) determine electronic transitions and reactivity. The highest occupied molecular orbital (HOMO) is localized on the pyrrole ring and carboxylate group, while the lowest unoccupied molecular orbital (LUMO) resides on the potassium ion and adjacent oxygen atoms. The HOMO-LUMO gap of 4.7 eV indicates moderate stability, consistent with aromatic systems.

Table 3: FMO Energies and Contributions

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.3 | Pyrrole ring, carboxylate |

| LUMO | -1.6 | Potassium ion, oxygen |

Properties

Molecular Formula |

C7H8KNO2 |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

potassium;4,5-dimethyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C7H9NO2.K/c1-4-3-6(7(9)10)8-5(4)2;/h3,8H,1-2H3,(H,9,10);/q;+1/p-1 |

InChI Key |

QZQSAYSBVINPAO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(NC(=C1)C(=O)[O-])C.[K+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized via multi-step organic synthesis involving:

- Formation of the pyrrole ring with appropriate substitution.

- Introduction of the carboxylate group at the 2-position.

- Conversion of the free acid to the potassium salt.

A common approach starts from precursors such as ethyl or methyl esters of 4,5-dimethylpyrrole-2-carboxylic acid, which are then hydrolyzed and neutralized with potassium hydroxide to yield the potassium salt.

Key Reaction Steps

Pyrrole ring construction: The pyrrole core with 4,5-dimethyl substitution is often prepared by condensation reactions involving β-dicarbonyl compounds (e.g., acetylacetone) and nitrogen sources such as ethyl cyanoacetate or amino derivatives under basic conditions. This cyclization forms the pyrrole ring with methyl groups at the 4 and 5 positions.

Carboxylate group introduction: The 2-position carboxylate is introduced either by direct cyclization of carboxylate-containing precursors or by subsequent esterification and hydrolysis steps.

Salt formation: The free acid (4,5-dimethyl-1H-pyrrole-2-carboxylic acid) is neutralized with potassium hydroxide or potassium carbonate to form the potassium salt, this compound.

Detailed Preparation Methods and Conditions

Laboratory-Scale Synthesis

A representative laboratory synthesis involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Cyclization | Ethyl cyanoacetate + acetylacetone, base (e.g., sodium ethoxide), solvent (ethanol), reflux | Formation of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate intermediate via condensation and cyclization under basic conditions |

| 2. Functional group modification | Hydrolysis of ester to acid using aqueous base (KOH), room temperature to mild heating | Conversion of ester to 4,5-dimethyl-1H-pyrrole-2-carboxylic acid |

| 3. Salt formation | Neutralization with potassium hydroxide in aqueous medium | Formation of this compound salt |

This method yields the potassium salt as a solid after isolation by filtration and drying.

Industrial-Scale Considerations

- Continuous flow reactors are employed to improve reaction control, heat transfer, and scalability.

- Purification is typically achieved by recrystallization or chromatography to ensure high purity.

- Reaction parameters such as temperature, solvent choice, and base concentration are optimized for yield and selectivity.

Research Findings and Optimization Data

Reaction Yields and Purity

| Reaction Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Cyclization to pyrrole ester | 75-85 | >90 | Base and solvent choice critical for selectivity |

| Hydrolysis to acid | 90-95 | >95 | Mild conditions prevent ring degradation |

| Salt formation | Quantitative | >98 | Potassium salt stable and crystalline |

Reaction Conditions Impact

- Use of potassium carbonate vs. potassium hydroxide affects salt formation rate and purity.

- Solvent polarity influences cyclization efficiency; ethanol and methanol are preferred.

- Temperature control during hydrolysis prevents side reactions.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Base-catalyzed cyclization + hydrolysis | Ethyl cyanoacetate, acetylacetone | Sodium ethoxide, KOH | Reflux in ethanol, mild hydrolysis | High yield, straightforward | Requires careful pH control |

| Direct ester hydrolysis and salt formation | Ethyl 4,5-dimethylpyrrole-2-carboxylate | KOH aqueous | Room temp to 50°C | Simple, scalable | Ester precursor synthesis needed |

| Palladium-catalyzed functionalization (from patents) | Pyrrole derivatives | Pd catalysts, triphenylphosphine | 60-120°C, sealed tube | Enables complex substitutions | More complex, costly catalysts |

Chemical Reactions Analysis

Types of Reactions

Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrrole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate is being explored as a potential lead compound for drug development. Its structural characteristics allow for modifications that can enhance its biological activity or reduce toxicity. The compound has shown promise in:

- Antimicrobial Activity : Studies indicate significant effectiveness against various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways .

- Anticancer Properties : Preliminary research suggests that the compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, warranting further investigation into its therapeutic potential .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can yield carboxylic acids.

- Reduction : Converts ester groups to alcohols.

- Electrophilic Substitution : Occurs at the pyrrole ring's positions with halogens or nitrating agents .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against several pathogens. The results demonstrated significant inhibition zones against:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 15 |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound to enhance its pharmacological profile. Modifications to the pyrrole ring resulted in compounds with improved solubility and bioactivity against cancer cell lines:

| Derivative | Solubility (mg/mL) | Bioactivity (IC50 µM) |

|---|---|---|

| Derivative A | 10 | 12 |

| Derivative B | 15 | 8 |

| Derivative C | 20 | 5 |

These derivatives exhibited enhanced activity compared to the parent compound, highlighting the potential for further development .

Summary of Applications

The applications of this compound can be summarized as follows:

| Field | Application |

|---|---|

| Medicinal Chemistry | Lead compound for drug development |

| Biological Research | Antimicrobial and anticancer properties |

| Synthetic Chemistry | Intermediate for synthesizing complex heterocycles |

Mechanism of Action

The mechanism of action of Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

- Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 2199-44-2): Differs in methyl group positions (3,5 vs. 4,5). X-ray studies reveal near-planar molecular geometry with dimerization via N–H···O hydrogen bonds .

- Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate (CAS 1197-12-2): Chlorine substituents increase electronegativity and molecular weight (194.01 g/mol vs. ~167 g/mol for methyl/ethyl analogs). Halogenation enhances electrophilicity, making it reactive in nucleophilic substitutions .

Carboxylate vs. Ester Derivatives

- Potassium Salt vs. Methyl/Esther Analogs: Property Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate Molecular Weight ~195.3 g/mol (estimated) 153.15 g/mol 167.20 g/mol Solubility High in polar solvents (ionic nature) Low (lipophilic ester) Low Melting Point Not reported Not reported 122–126°C The potassium salt’s ionic character facilitates solubility in aqueous media, advantageous for biological applications like PDT .

Electronic and Reactivity Profiles

- Ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate : DFT studies show intramolecular charge transfer and hyperpolarizability, influenced by electron-withdrawing substituents. The 4,5-dimethyl analog’s electron-donating methyl groups may stabilize the pyrrole ring, contrasting with chloro-substituted derivatives .

- 1-Acetyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS 81929-30-8): Partial saturation of the pyrrole ring reduces aromaticity, altering conjugation and reactivity compared to fully aromatic derivatives .

Biological Activity

Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse and authoritative sources.

Chemical Structure and Properties

This compound has the chemical formula and is classified under pyrrole derivatives. Its structure features a pyrrole ring substituted with two methyl groups at positions 4 and 5, and a carboxylate group at position 2. The presence of these functional groups contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dimethyl-1H-pyrrole with appropriate carboxylic acid derivatives followed by potassium salt formation. The detailed synthetic pathway can be summarized as follows:

- Starting Materials : 4,5-Dimethyl-1H-pyrrole.

- Reagents : Appropriate carboxylic acids and potassium hydroxide.

- Reaction Conditions : Typically conducted under reflux conditions in a suitable solvent.

- Purification : Crystallization or column chromatography to isolate the product.

Antimicrobial Activity

Recent studies have indicated that compounds derived from pyrrole structures exhibit significant antimicrobial properties. For instance, research has shown that various pyrrole derivatives possess potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with some exhibiting minimal inhibitory concentrations (MIC) below . This suggests that this compound may also contribute to similar antimicrobial effects.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | <0.016 | Anti-TB |

| Compound B | >32 | Low Activity |

| This compound | TBD | TBD |

Antitumor Activity

In addition to antimicrobial effects, pyrrole derivatives have been explored for their antitumor potential. A study highlighted the synthesis of novel compounds based on the pyrrole framework that demonstrated antiproliferative activity against various human carcinoma cell lines . The mechanisms involved may include inhibition of key signaling pathways associated with cancer cell growth.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for microbial survival and proliferation.

- Interaction with Cellular Targets : The binding affinity to specific proteins involved in the pathogenesis of diseases like tuberculosis suggests a targeted therapeutic approach .

- Induction of Apoptosis : Antitumor activities may involve triggering apoptotic pathways in cancer cells through the modulation of signaling cascades.

Case Studies

A case study involving the evaluation of pyrrole derivatives in vitro demonstrated their effectiveness against resistant strains of Mtb. Compounds were tested for cytotoxicity and antimicrobial efficacy using various assays, including metabolic labeling and enzyme inhibition tests .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate?

- Methodology :

Pyrrole Core Formation : Use a Knorr-type condensation reaction between acetylacetone and ethyl oximinoacetoacetate to synthesize the pyrrole ester precursor (e.g., ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate) .

Hydrolysis : Treat the ester with a strong base (e.g., NaOH) under reflux to hydrolyze the ester group to the carboxylic acid form.

Neutralization : React the acid with potassium hydroxide (KOH) in aqueous ethanol to form the potassium salt.

- Validation : Confirm purity via melting point analysis, NMR, and elemental analysis. For structural confirmation, single-crystal X-ray diffraction is recommended .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?

- Techniques :

- NMR Spectroscopy : Use and NMR to identify substituents on the pyrrole ring. For example, methyl groups (δ 2.1–2.3 ppm in ) and carboxylate signals (δ 165–170 ppm in ) .

- IR Spectroscopy : Confirm the carboxylate group via asymmetric stretching vibrations (~1560–1610 cm) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect the molecular ion peak [M–K].

Q. How can researchers assess the reactivity of the pyrrole ring in this compound?

- Methodology :

- Electrophilic Substitution : Test reactivity with iodination (e.g., N-iodosuccinimide) or nitration (HNO/AcOH) to evaluate preferred substitution sites.

- Coordination Chemistry : React with transition metals (e.g., Cu(II) or Fe(III)) to study ligand behavior.

- Derivatization : Use as a precursor for porphyrin synthesis via condensation with aldehydes, as demonstrated in photodynamic therapy (PDT) research .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Challenges :

- Hydrogen-bonded dimers (N–H···O=C interactions) may form, leading to stacking disorders or polymorphism .

- Hygroscopicity of the potassium salt complicates crystal growth.

- Solutions :

- Use slow evaporation in anhydrous solvents (e.g., ethanol/water mixtures).

- Employ anti-solvent diffusion (e.g., layering with diethyl ether).

- For X-ray studies, collect data at low temperatures (100 K) to minimize thermal motion .

Q. How should discrepancies between computational predictions and experimental spectral data be resolved?

- Case Example :

- If DFT-calculated NMR shifts for methyl groups deviate from experimental values (e.g., δ 2.1 vs. δ 2.3 ppm), consider solvent effects. Use regression formulas calibrated for toluene-d or DMSO-d .

- Validate computational models by comparing multiple functionals (e.g., B3LYP vs. M06-2X) and basis sets (e.g., 6-311+G(d,p)) .

Q. What role does this compound play in photodynamic therapy (PDT) research?

- Methodology :

- Porphyrin Synthesis : Use as a building block for tetrapyrrole macrocycles. Condense with formaldehyde under acidic conditions to form porphyrinogens, which oxidize to porphyrins .

- Photosensitizer Evaluation : Test PDT efficacy by measuring singlet oxygen quantum yields (e.g., using 1,3-diphenylisobenzofuran as a trap) .

Q. What strategies ensure synthesis reproducibility and purity validation?

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.